Cas no 1160261-00-6 (6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride)

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 6-ETHYL-2-(3-METHYLPHENYL)QUINOLINE-4-CARBONYL CHLORIDE
- 6-Ethyl-2-(m-tolyl)quinoline-4-carbonyl chloride
- BBL015003
- STL197412
- 4-quinolinecarbonyl chloride, 6-ethyl-2-(3-methylphenyl)-
- 6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
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- MDL: MFCD12198048
- インチ: 1S/C19H16ClNO/c1-3-13-7-8-17-15(10-13)16(19(20)22)11-18(21-17)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3
- InChIKey: ONFIPGQDVZTMPN-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(C2C=CC=C(C)C=2)N=C2C=CC(CC)=CC2=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 399
- トポロジー分子極性表面積: 30
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB378990-500 mg |
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride |
1160261-00-6 | 500MG |
€254.60 | 2022-06-10 | ||
abcr | AB378990-5 g |
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride |
1160261-00-6 | 5g |
€852.00 | 2022-06-10 | ||
TRC | E053780-1000mg |
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl Chloride |
1160261-00-6 | 1g |
$ 720.00 | 2022-06-05 | ||
abcr | AB378990-1g |
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride; . |
1160261-00-6 | 1g |
€317.00 | 2024-07-24 | ||
Ambeed | A507943-1g |
6-Ethyl-2-(m-tolyl)quinoline-4-carbonyl chloride |
1160261-00-6 | 97% | 1g |
$254.0 | 2024-04-26 | |
Chemenu | CM263574-5g |
6-Ethyl-2-(m-tolyl)quinoline-4-carbonyl chloride |
1160261-00-6 | 97% | 5g |
$711 | 2021-08-18 | |
TRC | E053780-250mg |
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl Chloride |
1160261-00-6 | 250mg |
$ 275.00 | 2022-06-05 | ||
TRC | E053780-500mg |
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl Chloride |
1160261-00-6 | 500mg |
$ 450.00 | 2022-06-05 | ||
abcr | AB378990-500mg |
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride; . |
1160261-00-6 | 500mg |
€269.00 | 2024-07-24 | ||
A2B Chem LLC | AI10478-5g |
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride |
1160261-00-6 | >95% | 5g |
$995.00 | 2024-04-20 |
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride 関連文献
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1. Book reviews
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chlorideに関する追加情報
Research Brief on 6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS: 1160261-00-6)
6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS: 1160261-00-6) is a specialized quinoline derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile synthetic intermediate. This compound belongs to the class of acyl chlorides derived from substituted quinolines, which are known for their broad applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.
Recent studies have focused on the synthetic utility of this compound as a key building block for the preparation of more complex molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness as an intermediate in the synthesis of novel quinoline-based EGFR inhibitors, showing promising activity against resistant mutations in non-small cell lung cancer cell lines. The carbonyl chloride moiety provides an excellent handle for further derivatization through nucleophilic substitution reactions.
Structural analysis reveals that the 6-ethyl and 3-methylphenyl substituents contribute significantly to the compound's stability and reactivity profile. Computational chemistry studies published in ACS Omega (2024) suggest that these substituents create optimal steric and electronic conditions for selective reactions at the carbonyl chloride group while maintaining the planar conformation necessary for biological activity.
In pharmaceutical development, this compound has been employed in the synthesis of potential drug candidates targeting inflammatory pathways. A recent patent application (WO2023/154672) describes its use in creating novel IL-17 inhibitors, where the quinoline core serves as a privileged scaffold for protein-protein interaction modulation. The synthetic protocols typically involve coupling reactions with various nucleophiles followed by purification through column chromatography, with reported yields ranging from 65-85%.
Safety and handling considerations for 6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride are particularly important due to its reactive carbonyl chloride group. Material Safety Data Sheets indicate that it should be handled under inert atmosphere conditions, with appropriate personal protective equipment. The compound is moisture-sensitive and typically stored at 2-8°C under nitrogen atmosphere to maintain stability.
Future research directions for this compound include exploration of its use in PROTAC (Proteolysis Targeting Chimera) development, where its structural features could facilitate linker attachment to both target protein binders and E3 ligase recruiters. Preliminary results from a 2024 European Journal of Medicinal Chemistry study suggest promising applications in this emerging therapeutic modality.
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